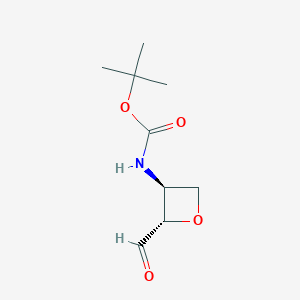
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of pyridine-2,6-dicarboxylic acid, where the pyridine ring is substituted with a 4-methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which uses substituted benzaldehydes as starting materials. The process includes the formation of intermediate chalcones from aldehydes and sodium pyruvate, followed by heterocyclization in an aqueous medium . Another method involves the oxidation of 4-aryl-6-methylpyridine-2-carboxylic acids to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride for the formation of acyl chlorides , and various oxidizing agents for the oxidation of methyl groups . Major products formed from these reactions include metallomacrocyclic compounds and metal-organic frameworks (MOFs) when reacted with metal salts .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of oligopyridine ligands and lanthanide complexes . In biology, it has been studied for its potential as an inhibitor of New Delhi metallo-β-lactamase-1, an enzyme associated with antibiotic resistance . In materials science, it is used in the preparation of MOFs, which have applications in gas storage, catalysis, and drug delivery .
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. For example, its interaction with New Delhi metallo-β-lactamase-1 involves the inhibition of the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid include other derivatives of pyridine-2,6-dicarboxylic acid, such as 4-arylpyridine-2,6-dicarboxylic acids . These compounds share similar structural features but differ in the nature of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11NO5 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-10-4-2-8(3-5-10)9-6-11(13(16)17)15-12(7-9)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
DTHXIXSONWAIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


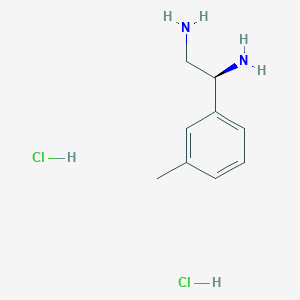
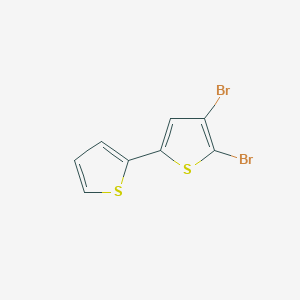
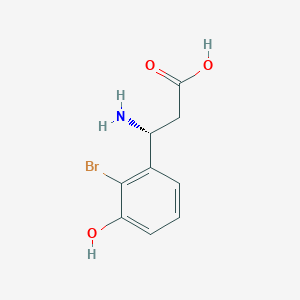
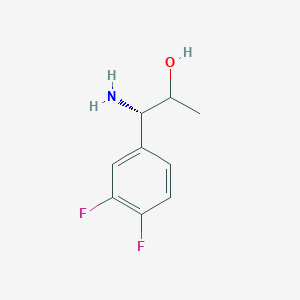
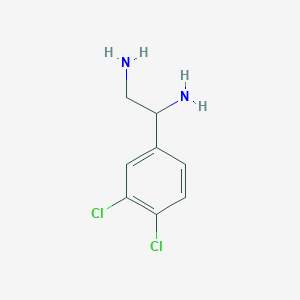



![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)

